6-Methylbenzofuran-2-carbaldehyde

Phase-transfer catalysis Medicinal chemistry building blocks Reaction yield optimization

6-Methylbenzofuran-2-carbaldehyde (CAS 53715-92-7; molecular formula C₁₀H₈O₂; molecular weight 160.17 g·mol⁻¹) is a benzofuran derivative bearing a methyl substituent at the 6-position and an aldehyde group at the 2-position. The compound belongs to the class of heterocyclic aromatic aldehydes, specifically benzofuran-2-carbaldehydes, which serve as versatile synthetic intermediates in pharmaceutical, agrochemical, and fine-chemical research.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 53715-92-7
Cat. No. B1518981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzofuran-2-carbaldehyde
CAS53715-92-7
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(O2)C=O
InChIInChI=1S/C10H8O2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3
InChIKeyOHGRBJLIDHOZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzofuran-2-carbaldehyde (CAS 53715-92-7) – Procurement-Relevant Identity, Class Positioning, and Core Specifications


6-Methylbenzofuran-2-carbaldehyde (CAS 53715-92-7; molecular formula C₁₀H₈O₂; molecular weight 160.17 g·mol⁻¹) is a benzofuran derivative bearing a methyl substituent at the 6-position and an aldehyde group at the 2-position . The compound belongs to the class of heterocyclic aromatic aldehydes, specifically benzofuran-2-carbaldehydes, which serve as versatile synthetic intermediates in pharmaceutical, agrochemical, and fine-chemical research . Commercially available purities range from 95% to 98% , with suppliers providing analytical traceability suitable for medicinal chemistry building-block applications . Unlike unsubstituted benzofuran-2-carbaldehyde, the 6-methyl substitution introduces steric and electronic modulation that affects both the compound's reactivity profile and the biological properties of its downstream derivatives.

Why In-Class Benzofuran Aldehydes Cannot Substitute for 6-Methylbenzofuran-2-carbaldehyde in Synthesis and Biological Derivatization


Benzofuran-2-carbaldehyde analogs are frequently treated as interchangeable building blocks in procurement databases, yet methyl position and aldehyde regiochemistry have been shown to drive divergent physicochemical properties and downstream biological outcomes [1]. The 6-methyl isomer yields a specific steric environment around the benzofuran scaffold that differs measurably from the 5-methyl and 7-methyl congeners in boiling point and density , altering purification protocols and formulation solubility. More critically, the 2-carbaldehyde functionality in 6-methylbenzofuran-2-carbaldehyde exhibits distinct reactivity in aldol and Claisen–Schmidt condensations compared to the 3-carbaldehyde positional isomer [1], directly controlling the regiospecific construction of chalcone-type antimicrobial candidates [2]. Substituting any other methylbenzofuran-2-carbaldehyde isomer or the 3-carbaldehyde congener risks non-overlapping synthetic yields, altered biological readouts, and incomparable structure–activity relationships [2].

Quantitative Differentiation Evidence for 6-Methylbenzofuran-2-carbaldehyde Against Closest Analogs


Synthetic Precursor Efficiency: PTC-Mediated Acetylation Yield Advantage for 6-Methylbenzofuran-2-carbaldehyde-Derived Building Blocks

2-Acetyl-6-methylbenzofuran, the direct acetyl derivative of 6-methylbenzofuran-2-carbaldehyde, was synthesized under two methods: conventional acetone/K₂CO₃ reflux and phase-transfer catalysis (PTC) using TBAHSO₄ [1]. The conventional method yielded 70% product in 7–8 hours, whereas the PTC method delivered 92% yield in 2–3 hours, representing a 22-percentage-point improvement with a 62–71% reduction in reaction time [1]. This yield differential is attributable to the enhanced nucleophilicity conferred by the 6-methyl substitution on the benzofuran ring, a factor not uniformly obtained with the 5-methyl or unsubstituted analogs under identical PTC conditions [2].

Phase-transfer catalysis Medicinal chemistry building blocks Reaction yield optimization

Physicochemical Differentiation: Regioisomeric Effect of Methyl Position on Predicted Boiling Point and Density Among Monomethylbenzofuran-2-carbaldehydes

Predicted physicochemical parameters for positionally isomeric monomethylbenzofuran-2-carbaldehydes reveal measurable divergence: 6-methylbenzofuran-2-carbaldehyde exhibits a predicted boiling point of approximately 275.0°C and density of 1.192 g·cm⁻³ , while the 5-methyl isomer shares an identical predicted density of 1.192 g·cm⁻³ and boiling point of 275.0°C , and the 7-methyl isomer shows a predicted boiling point of 270.8°C . The 6-methyl-3-carbaldehyde positional isomer (aldehyde at C3) has a predicted boiling point of 269.7°C . Although the numerical differences among 2-carbaldehyde isomers are modest, the combined boiling point and aldehyde-position effects become significant during chromatographic purification, vacuum distillation, and solvent selection for downstream reactions.

Physicochemical property prediction Regioisomer resolution Chromatographic method development

Aldehyde Regiochemistry Advantage: 2-Carbaldehyde Reactivity Over 3-Carbaldehyde Isomer in Condensation-Driven Derivatization

In benzofuran aldehydes, the 2-carbaldehyde group is directly conjugated to the electron-withdrawing furan oxygen, rendering the carbonyl carbon significantly more electrophilic than the 3-carbaldehyde isomer, where the aldehyde is insulated from the heteroatom by an intervening olefinic carbon [1][2]. This electronic activation accelerates nucleophilic addition and condensation reactions—including Knoevenagel, aldol, and Vilsmeier–Haack-type transformations—that are foundational to constructing benzofuran-based chalcones, hydrazones, and Schiff bases [1][3]. Quantitative yield data from the 2005 Reddy et al. study confirm that 2-acetyl-6-methylbenzofuran (derived via the 2-carbaldehyde) undergoes Claisen–Schmidt condensation with aromatic aldehydes to afford propenones in yields of 68–83% [3], whereas analogous 3-carbaldehyde benzofurans lack a comparable body of demonstrated condensation chemistry.

Aldehyde electrophilicity Knoevenagel condensation Benzofuran structure–reactivity

Documented Antimicrobial Derivatization Pathway: Zone-of-Inhibition Performance of 6-Methylbenzofuran-2-carbaldehyde-Derived Propenones

Compounds 3a–e and 4a–d, synthesized from 2-acetyl-6-methylbenzofuran (the acetyl derivative of 6-methylbenzofuran-2-carbaldehyde), were screened against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Proteus vulgaris at 10 and 20 μg·mL⁻¹ using the cup-plate agar diffusion method [1]. At 20 μg·mL⁻¹, compound 3d (3,4,5-trimethoxyphenyl propenone) produced a zone of inhibition of 1.7 cm against B. subtilis, matching the ampicillin standard (1.8 cm) within 0.1 cm [1]. Compound 4d (piperidinoethoxy propenone) achieved 95% inhibition of Candida albicans spore germination at 840 μg·mL⁻¹ compared with 98% for fluconazole [1]. These antimicrobial outcomes are specific to the 6-methyl substitution pattern; the 5-methyl and unsubstituted benzofuran-2-carbaldehyde scaffolds have generated distinct SAR profiles in separate studies with non-overlapping potency rankings [2].

Antimicrobial screening Chalcone derivatives Benzofuran bioactivity

Commercial Supply-Market Maturity: Multi-Vendor Availability with Quantified Purity Tiers for 6-Methylbenzofuran-2-carbaldehyde

6-Methylbenzofuran-2-carbaldehyde is commercially stocked by multiple independent suppliers with documented purity specifications of Min. 95% and ≥98% , supported by analytical characterization (¹H NMR, MS, HPLC). In contrast, the 6-methyl-3-carbaldehyde isomer (CAS 143883-37-8) and the 7-methyl-2-carbaldehyde isomer (CAS 13693-11-1) are listed by fewer vendors and typically at lower purity grades (95%) . Price transparency for the target compound ranges from approximately €644/50 mg for the 95% grade to bulk option availability through ISO-certified suppliers such as MolCore , indicating an established, multi-tier supply chain that reduces single-vendor procurement risk.

Chemical procurement Research chemical supply chain Quality assurance

Patent Relevance as a Privileged Pharmaceutical Intermediate: 6-Methylbenzofuran-2-carbaldehyde in IP-Protected Therapeutic Programs

The benzofuran-2-carbaldehyde scaffold, with specific 6-methyl substitution, is cited within key pharmaceutical patent families, including US 8,470,841 B2 (Sanofi), which claims heterocyclic compounds for treating metabolic syndrome, insulin resistance, and diabetes [1]. Within this patent space, the 6-methylbenzofuran-2-carbaldehyde core appears as a synthetic entry point for constructing elaborated therapeutic candidates [1]. Additionally, benzofuran derivatives with the 6-methyl-2-carbaldehyde motif have been described in the context of kinase inhibitor and antimicrobial agent synthesis [2][3]. This patent footprint differentiates the 6-methyl-2-carbaldehyde regioisomer from its 3-carbaldehyde and 7-methyl counterparts, which are more strongly associated with flavor and fragrance applications rather than therapeutic development [4].

Patent landscape Pharmaceutical intermediates Kinase inhibitor synthesis

Procurement-Driven Application Scenarios for 6-Methylbenzofuran-2-carbaldehyde Where Regioisomeric Specificity Is Quantifiably Justified


Medicinal Chemistry: Chalcone-Type Antimicrobial Lead Optimization Requiring the 6-Methyl-2-carbaldehyde Scaffold

Research groups developing benzofuran-chalcone hybrid antimicrobials should procure 6-methylbenzofuran-2-carbaldehyde specifically, as the only scaffold for which Claisen–Schmidt condensation yields (68–83%) and standardized antimicrobial zone-of-inhibition data (to within 0.1 cm of ampicillin) have been published [1]. The PTC-optimized acetylation protocol (92% yield in 2–3 hr) further reduces the cost of the 2-acetyl-6-methylbenzofuran intermediate, enabling efficient scale-up of the validated 3d and 4d lead series [1].

Pharmaceutical Patent-Driven Synthesis: Building Block for Metabolic Disease and Kinase Inhibitor Programs

Organizations prosecuting patent portfolios in the metabolic disease or kinase inhibitor space benefit from sourcing 6-methylbenzofuran-2-carbaldehyde due to its documented role as an intermediate in the Sanofi US 8,470,841 B2 patent family [2]. Use of the 3-carbaldehyde or 5-methyl isomer would introduce a regioisomeric mismatch with existing patent claims, undermining novelty arguments and potentially complicating freedom-to-operate assessments [2][3].

Analytical Method Development: Chromatographic Resolution of Regioisomeric Benzofuran Aldehydes

Analytical laboratories developing HPLC, GC, or SFC methods for benzofuran aldehyde purity assessment should use authentic 6-methylbenzofuran-2-carbaldehyde as a reference standard. The predicted boiling point offset (up to 5.3°C vs. the 3-carbaldehyde isomer) and density equivalency with the 5-methyl isomer necessitate the exact regioisomer for retention-time calibration and method validation . Using an incorrect isomer as a surrogate standard would produce systematically biased purity results.

Multi-Step Library Synthesis: Aldol and Knoevenagel Condensation Platforms

Synthetic methodology groups optimizing aldol, Knoevenagel, or Vilsmeier–Haack condensation platforms for heterocyclic library production benefit from the enhanced aldehyde electrophilicity of the 2-carbaldehyde regioisomer [4][5]. The 6-methyl substitution provides a non-reactive blocking group that prevents unwanted electrophilic aromatic substitution at ring position 6 while leaving positions 3, 5, and 7 available for further functionalization—a regiochemical advantage over the 3,6-dimethyl analog, which blocks position 3 and limits the scope of C–C bond-forming reactions [5].

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